(R,S)-Aminotadalafil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

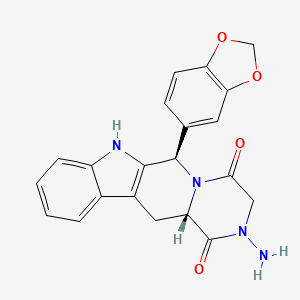

Properties

Molecular Formula |

C21H18N4O4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

(2R,8S)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20+/m0/s1 |

InChI Key |

VUKJGAVIWMPOOJ-MGPUTAFESA-N |

Isomeric SMILES |

C1[C@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N |

Canonical SMILES |

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N |

Origin of Product |

United States |

Foundational & Exploratory

(R,S)-Aminotadalafil: A Technical Deep Dive into its Mechanism of Action as a PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-Aminotadalafil is a potent phosphodiesterase type 5 (PDE5) inhibitor and a structural analog of tadalafil. This document provides a comprehensive technical overview of its mechanism of action. By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism underlies its therapeutic potential in conditions such as erectile dysfunction and pulmonary arterial hypertension. This guide details the biochemical pathways, presents available quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of the key processes. A notable point of discussion is the potential for this compound to act as an irreversible inhibitor, a characteristic that would distinguish it from its parent compound, tadalafil.

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction and have found applications in other therapeutic areas, including pulmonary arterial hypertension and benign prostatic hyperplasia. Tadalafil, a well-established PDE5 inhibitor, is known for its long half-life and efficacy. This compound, as a structural analog, shares the core pharmacophore for PDE5 inhibition but possesses structural modifications that may alter its pharmacological profile. Notably, the presence of a reactive hydrazone structural motif in aminotadalafil suggests the potential for irreversible inhibition of PDE5, which could lead to a significantly prolonged pharmacological effect[1]. This guide explores the intricate details of its interaction with the PDE5 enzyme.

The cGMP Signaling Pathway and PDE5 Inhibition

The physiological mechanism of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, is critically dependent on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

-

Initiation: Upon sexual stimulation or other relevant physiological signals, nitric oxide (NO) is released from nerve endings and endothelial cells.

-

Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Smooth Muscle Relaxation: Elevated intracellular levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.

-

Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum and pulmonary arteries.

This compound, like tadalafil, exerts its effect at this final step. By competitively inhibiting the active site of PDE5, it prevents the breakdown of cGMP. This leads to an accumulation of cGMP, thereby amplifying and prolonging the NO-mediated smooth muscle relaxation and vasodilation[2].

Quantitative Analysis of PDE5 Inhibition

| Compound | PDE5 IC50 (nM) | Reference |

| Tadalafil | 1.8 | [3] |

| Tadalafil | 0.94 | [4] |

| cis-Tadalafil | 90 | [5] |

| Sildenafil | 3.5 | |

| Vardenafil | 0.7 |

Note: The IC50 values for Sildenafil and Vardenafil are provided as general reference points and are widely cited in pharmacological literature.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound against the PDE5 enzyme. This protocol is based on commonly used methods such as fluorescence polarization or colorimetric assays that measure the product of the enzymatic reaction.

4.1. Materials and Reagents

-

Recombinant human PDE5A1

-

This compound (or other test inhibitors)

-

cGMP (substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

Detection reagents (specific to the assay format, e.g., fluorescently labeled cGMP, antibodies, or a coupled enzyme system to detect GMP or phosphate)

-

96-well microplates

-

Microplate reader

4.2. Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant PDE5 enzyme and cGMP substrate to their optimal working concentrations in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, the PDE5 enzyme, and the assay buffer. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., perchloric acid or a specific buffer provided in a commercial kit)[6].

-

Detection: Add the detection reagents according to the manufacturer's instructions. This may involve measuring fluorescence polarization, absorbance, or luminescence.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Conclusion

This compound is a potent inhibitor of PDE5, acting through the well-established mechanism of preventing cGMP degradation in smooth muscle cells. Its structural similarity to tadalafil provides a strong basis for its pharmacological activity. The potential for irreversible inhibition due to its hydrazone moiety presents an intriguing area for further investigation, as this could translate to a longer duration of action and potentially different clinical applications. The lack of publicly available, peer-reviewed quantitative data on its inhibitory potency highlights the need for further research to fully characterize its pharmacological profile and therapeutic potential. The experimental protocol outlined in this guide provides a framework for conducting such investigations. As research into novel PDE5 inhibitors continues, a thorough understanding of the mechanism of action of compounds like this compound is crucial for the development of new and improved therapies.

References

- 1. medsafe.govt.nz [medsafe.govt.nz]

- 2. apexbt.com [apexbt.com]

- 3. Selleck Chemical LLC Tadalafil 50mg 171596-29-5 IC351, Quantity: Each of | Fisher Scientific [fishersci.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cis-Tadalafil | cis-IC-351 | PDE5 inhibitor | TargetMol [targetmol.com]

- 6. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

Aminotadalafil: A Technical Guide to the Discovery and Origin of an Illicit Tadalafil Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of dietary supplements marketed for sexual enhancement is fraught with challenges, most notably the illicit adulteration with undeclared synthetic phosphodiesterase type 5 (PDE5) inhibitors. Among these is aminotadalafil, a structural analog of the approved drug tadalafil (Cialis®). Unlike its parent compound, aminotadalafil has not undergone the rigorous safety and efficacy evaluations required for approved pharmaceuticals, posing a significant health risk to consumers.[1][2] This technical guide provides an in-depth overview of the discovery, probable synthetic origin, analytical identification, and pharmacological activity of aminotadalafil for the scientific community.

Discovery and Origin

Aminotadalafil was first identified in the early 2000s by regulatory agencies and research laboratories during the analysis of dietary supplements and herbal products claimed to enhance male sexual function.[2][3] Its presence has also been reported in electronic cigarette products.[4] Unlike many other tadalafil analogs that appear in patent literature, aminotadalafil is conspicuously absent, suggesting that it was not developed through legitimate pharmaceutical research channels.[1]

The origin of aminotadalafil is synthetic. Its structure strongly suggests it is intentionally produced to mimic the effects of tadalafil while attempting to evade detection by standard screening methods for approved drugs. The synthesis of tadalafil and its analogs relies on the Pictet-Spengler reaction , a well-established method in organic chemistry for constructing the tetrahydro-β-carboline core of the molecule.[5] This reaction involves the condensation of a β-arylethylamine (in this case, derived from tryptophan) with an aldehyde or ketone, followed by ring closure.[5]

The synthesis of tadalafil involves D-tryptophan methyl ester and piperonal, which undergo the Pictet-Spengler reaction to form the key tetracyclic intermediate.[6] Subsequent reaction with chloroacetyl chloride and methylamine leads to the formation of the diketopiperazine ring characteristic of tadalafil. It is hypothesized that the synthesis of aminotadalafil follows a similar pathway, but substitutes a protected hydrazine or a similar nitrogen-containing reagent for methylamine in the final cyclization step to form the 2-amino group instead of the 2-methyl group found in tadalafil.

Pharmacological Activity and Mechanism of Action

Aminotadalafil, like tadalafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[4][7] The mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[8]

During sexual stimulation, nitric oxide is released in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases the production of cGMP.[8] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection.[8] PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[4] By competitively inhibiting PDE5, aminotadalafil prevents the breakdown of cGMP, thus prolonging its action and enhancing the erectile response to sexual stimulation.[4][8] While direct comparative studies are scarce, aminotadalafil is considered a potent PDE5 inhibitor, with some reports suggesting its modification may enhance binding affinity to the enzyme.[4]

Signaling Pathway of PDE5 Inhibition

Caption: Signaling pathway of PDE5 inhibition by aminotadalafil/tadalafil.

Analytical Characterization

The identification and structural elucidation of aminotadalafil in seized products rely on a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

-

Sample Preparation: A common method involves extracting the contents of capsules or the bulk powder with a solvent such as methanol or ethanol. The mixture is typically sonicated to ensure complete dissolution of the analyte, followed by centrifugation and filtration (e.g., through a 0.45 μm syringe filter) to remove insoluble excipients before analysis.[3][9]

-

High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system equipped with a diode-array detector (DAD) is frequently used for initial screening and quantification.[2][10]

-

Column: A reverse-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is typically employed.[10]

-

Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile.[9][10]

-

Detection: The UV spectrum of aminotadalafil is very similar to tadalafil, with absorption maxima typically observed around 220, 284, and 291 nm.[3][11]

-

-

Mass Spectrometry (MS):

-

Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for unambiguous identification.[3] Electrospray ionization (ESI) is a common ionization source.

-

Analysis: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition. The protonated molecule [M+H]⁺ for aminotadalafil is observed at an m/z corresponding to its molecular formula, C₂₁H₁₈N₄O₄.[11][12] Tandem MS (MS/MS) experiments are used to generate characteristic fragmentation patterns for structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of the molecule, confirming the connectivity of atoms and the stereochemistry.[2][13]

-

Solvent: Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the isolated compound.

-

Analysis: The ¹H NMR spectrum of aminotadalafil shows characteristic signals for the aromatic, methine, and methylene protons. The key differentiating feature from tadalafil is the absence of the N-methyl signal and the presence of signals corresponding to the amino group protons.[13]

-

Logical Workflow for Identification```dot

digraph "Identification Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Sample [label="Suspect Supplement\n(Capsule/Powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration / Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="HPLC-DAD Screening", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Confirmation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Structural Elucidation\n(for novel analogs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ID [label="Identification of\nAminotadalafil", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample -> Extraction [color="#5F6368"]; Extraction -> Filtration [color="#5F6368"]; Filtration -> HPLC [label="Initial Analysis", color="#5F6368"]; HPLC -> LCMS [label="Confirm Identity\n& Mass", color="#5F6368"]; LCMS -> ID [color="#5F6368"]; HPLC -> NMR [label="Isolate for\nStructure Proof", style=dashed, color="#5F6368"]; NMR -> ID [style=dashed, color="#5F6368"]; }

Caption: Structural relationship between tadalafil and aminotadalafil.

Conclusion

Aminotadalafil is a potent, unapproved synthetic analog of tadalafil that continues to be identified as an adulterant in consumer products. Its discovery and prevalence highlight the ongoing public health risks associated with the unregulated dietary supplement market. For the scientific community, the study of aminotadalafil provides a case study in the detection and characterization of designer drugs. The analytical workflows and data presented in this guide serve as a technical resource for researchers involved in pharmaceutical analysis, forensic chemistry, and drug discovery. Further research to quantify its PDE5 inhibitory potency relative to tadalafil and to fully characterize its pharmacological and toxicological profile is warranted to better understand the risks it poses.

References

- 1. medsafe.govt.nz [medsafe.govt.nz]

- 2. Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. Page loading... [guidechem.com]

- 5. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Based Tadalafil Powder for Enhanced Performance and Benefits [weimiaobio.com]

- 7. apexbt.com [apexbt.com]

- 8. crazystrongsarms.com [crazystrongsarms.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Aminotadalafil | C21H18N4O4 | CID 10178467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Vitro Characterization of (R,S)-Aminotadalafil's Interaction with Phosphodiesterase 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro evaluation of (R,S)-Aminotadalafil, a structural analogue of Tadalafil, and its inhibitory effects on phosphodiesterase 5 (PDE5). This document outlines the core methodologies for assessing its potency and mechanism of action, presents available data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the vasodilatory effects of nitric oxide (NO). This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][3][4]

Aminotadalafil is a structural analogue of the well-characterized PDE5 inhibitor, Tadalafil.[5] While it is recognized as a potent PDE5 inhibitor, specific in-vitro quantitative data for the racemic mixture this compound is not extensively reported in publicly available literature.[5][6] Some reports suggest that due to its reactive hydrazone group, aminotadalafil may act as an irreversible inhibitor of PDE5, which could lead to a prolonged pharmacological effect.[7] This guide provides a framework for the in-vitro studies required to characterize such compounds.

Data Presentation: PDE5 Inhibition

A thorough literature search did not yield specific in-vitro quantitative data (e.g., IC50, Ki) for the racemic mixture of this compound. For reference and comparative purposes, the inhibitory activity of the parent compound, Tadalafil, against PDE5 is presented below.

| Compound | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| Tadalafil | ~1-2 | Not Reported | Recombinant human PDE5, specific assay conditions may vary. | [8] |

| Tadalafil | 1.8 | Not Reported | Not Specified | [9] |

Note: IC50 values are highly dependent on assay conditions, including substrate concentration. The inhibition constant (Ki) provides a more direct measure of binding affinity.

Experimental Protocols: In-Vitro PDE5 Inhibition Assay

The following is a representative protocol for determining the in-vitro inhibitory activity of a test compound such as this compound on human recombinant PDE5. This protocol is based on commonly used methods, such as colorimetric or fluorescence polarization-based assays.[10][11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE5.

Materials:

-

Human recombinant PDE5A1 enzyme

-

Cyclic guanosine monophosphate (cGMP) as the substrate

-

Test compound: this compound

-

Reference compound: Tadalafil

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

Detection reagents (e.g., Malachite Green for colorimetric assay, or a fluorescently labeled cGMP and a phosphate-binding agent for fluorescence polarization assay)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound and Tadalafil in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solutions to create a range of test concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, the diluted test compound or reference compound, and the human recombinant PDE5 enzyme.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction (e.g., by adding a stop solution).

-

Add the detection reagents according to the specific assay kit instructions.

-

Colorimetric Assay: This method typically involves a secondary enzyme (e.g., 5'-nucleotidase) to convert the product GMP to guanosine and inorganic phosphate (Pi). The Pi is then quantified using a reagent like Malachite Green, which forms a colored complex. The absorbance is measured at a specific wavelength (e.g., 620 nm).[13]

-

Fluorescence Polarization (FP) Assay: This assay uses a fluorescently labeled cGMP as the substrate. The binding of a phosphate-binding agent to the product (fluorescently labeled GMP and inorganic phosphate) results in a change in the fluorescence polarization, which can be measured.[11][12]

-

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Amino Tadalafil | PDE | TargetMol [targetmol.com]

- 7. medsafe.govt.nz [medsafe.govt.nz]

- 8. researchgate.net [researchgate.net]

- 9. abmole.com [abmole.com]

- 10. mdpi.com [mdpi.com]

- 11. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

Aminotadalafil: A Preclinical Exploration of Therapeutic Applications Beyond Erectile Dysfunction

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Aminotadalafil, a structural analog of the well-established phosphodiesterase type 5 (PDE5) inhibitor tadalafil, has emerged in non-clinical settings, prompting interest in its pharmacological profile and potential therapeutic applications. While clinical data on aminotadalafil is nonexistent, its close structural relationship to tadalafil provides a strong rationale for exploring its potential in conditions where PDE5 inhibition has proven beneficial. This technical guide synthesizes the extensive clinical and preclinical data on tadalafil to extrapolate the potential therapeutic avenues for aminotadalafil beyond its presumed use in erectile dysfunction. The established efficacy of tadalafil in pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH) serves as the primary framework for this exploration. We will delve into the underlying pathophysiology of these conditions, the mechanism of action of PDE5 inhibitors, and the quantitative outcomes of key clinical trials with tadalafil, while also touching upon emerging areas of research such as heart failure and oncology. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the potential of aminotadalafil and other novel PDE5 inhibitors.

Introduction to Aminotadalafil

Aminotadalafil is a derivative of tadalafil, distinguished by the presence of an additional amino group.[1] While tadalafil is an FDA-approved medication for erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension, aminotadalafil is not approved for human consumption and has been identified as an illegal adulterant in some dietary supplements.[2][3] The structural modification in aminotadalafil is hypothesized to alter its pharmacokinetic and pharmacodynamic properties, potentially leading to increased bioavailability, a longer half-life, or altered selectivity, though these claims are not yet substantiated by scientific studies.[2][4] Given the lack of direct research on aminotadalafil, this guide will focus on the established therapeutic applications of its parent compound, tadalafil, to provide a scientifically grounded exploration of aminotadalafil's potential.

Mechanism of Action: The Nitric Oxide/cGMP/PDE5 Pathway

The therapeutic effects of tadalafil, and presumably aminotadalafil, are mediated through the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine monophosphate (cGMP).[5] The nitric oxide (NO)-cGMP signaling pathway is central to vasodilation and smooth muscle relaxation in various tissues.

Signaling Pathway of PDE5 Inhibition

Caption: The NO/cGMP/PDE5 signaling pathway and the inhibitory action of aminotadalafil/tadalafil.

Potential Therapeutic Application: Pulmonary Arterial Hypertension (PAH)

PAH is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[6] The rationale for using PDE5 inhibitors in PAH stems from their ability to induce vasodilation in the pulmonary vasculature, thereby reducing the workload on the right ventricle.[7]

Pathophysiology of PAH and Rationale for PDE5 Inhibition

In PAH, there is an imbalance between vasodilators (like NO and prostacyclin) and vasoconstrictors (like endothelin-1), leading to increased pulmonary vascular resistance. PDE5 is highly expressed in the pulmonary arteries, and its inhibition by agents like tadalafil leads to increased cGMP levels, promoting vasodilation and inhibiting vascular remodeling.[8]

Evidence from Tadalafil Clinical Trials

A pivotal 16-week, double-blind, placebo-controlled study (PHIRST) evaluated the efficacy and safety of tadalafil in 405 patients with PAH.[9][10]

| Parameter | Placebo | Tadalafil 40 mg | p-value | Reference |

| Change in 6-Minute Walk Distance (meters) | - | +33 (placebo-corrected) | <0.01 | [9][10] |

| Incidence of Clinical Worsening | - | 68% relative risk reduction | 0.038 | [9][10] |

| Time to Clinical Worsening | - | Improved | 0.041 | [9][10] |

Experimental Protocol: PHIRST Trial

-

Study Design: 16-week, randomized, double-blind, placebo-controlled, parallel-group study.[9][10]

-

Patient Population: 405 patients with idiopathic or associated PAH, either treatment-naive or on background bosentan therapy.[9][10]

-

Intervention: Patients were randomized to receive placebo or tadalafil at doses of 2.5, 10, 20, or 40 mg orally once daily.[9][10]

-

Primary Endpoint: Change from baseline in 6-minute walk distance.[9][10]

-

Secondary Endpoints: Time to clinical worsening, incidence of clinical worsening, changes in WHO functional class, and health-related quality of life.[9][10]

Potential Therapeutic Application: Benign Prostatic Hyperplasia (BPH)

BPH is a common condition in aging men characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS).[11]

Pathophysiology of BPH-LUTS and Rationale for PDE5 Inhibition

The pathophysiology of BPH-LUTS is multifactorial, involving both static (enlarged prostate) and dynamic (increased smooth muscle tone in the prostate and bladder neck) components. PDE5 is expressed in the smooth muscle of the prostate, bladder, and their vascular supply.[12] Inhibition of PDE5 is thought to induce smooth muscle relaxation, leading to improved urinary flow and a reduction in LUTS.[13]

Evidence from Tadalafil Clinical Trials

Multiple randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of once-daily tadalafil (5 mg) for the treatment of BPH-LUTS.[1][3][14]

| Parameter | Placebo | Tadalafil 5 mg | p-value | Reference |

| Change in International Prostate Symptom Score (IPSS) | -3.6 | -5.6 | 0.004 | [3][14] |

| Change in IPSS (vs. Placebo and Tamsulosin) | - | -2.1 (vs. placebo) | 0.001 | [1] |

| Change in BPH Impact Index (BII) | -1.2 | -1.8 | 0.029 | [3] |

| Change in Maximum Urinary Flow Rate (Qmax, mL/s) | - | +2.4 (vs. placebo) | 0.009 | [1] |

Experimental Protocol: International, Randomized, Parallel, Placebo-Controlled Clinical Trial

-

Study Design: Randomized, double-blind, international, placebo-controlled, parallel-group study with a 4-week placebo run-in period followed by 12 weeks of treatment.[1]

-

Patient Population: Men aged 45 years or older with LUTS suggestive of BPH (IPSS ≥13) and a Qmax between 4 and 15 mL/s.[1]

-

Intervention: Patients were randomized to receive placebo, tadalafil 5 mg, or tamsulosin 0.4 mg once daily.[1]

-

Primary Endpoint: Change from baseline in total IPSS.[1]

-

Secondary Endpoints: BPH Impact Index (BII), IPSS Quality of Life Index, Treatment Satisfaction Scale-BPH, International Index of Erectile Function-Erectile Function (IIEF-EF) domain, and Qmax.[1]

-

Statistical Analysis: Analysis of covariance (ANCOVA) or ranked analysis of variance (ANOVA) for continuous variables and Cochran-Mantel-Haenszel or Fisher's exact test for categorical variables.[1]

Emerging Areas of Research for PDE5 Inhibitors

Preclinical and early clinical studies suggest that the therapeutic potential of PDE5 inhibitors may extend to other conditions.

Heart Failure

Preclinical studies in animal models of heart failure have shown that tadalafil can attenuate ischemic cardiomyopathy, reduce fibrosis and apoptosis, and preserve left ventricular function.[15][16] However, clinical trials in patients with heart failure with preserved ejection fraction have yielded mixed results, and tadalafil is not currently recommended for the treatment of heart failure.[17][18][19]

Experimental Workflow for Preclinical Heart Failure Study

Caption: Workflow of a preclinical study investigating tadalafil in a mouse model of heart failure.

Oncology

Emerging research suggests that PDE5 inhibitors may have immunomodulatory effects within the tumor microenvironment.[2] Preclinical and early clinical studies in melanoma and head and neck squamous cell carcinoma have indicated that tadalafil can reduce the number of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses.[6][20][21] This suggests a potential role for PDE5 inhibitors as adjuvants in cancer immunotherapy.[22]

Safety and Regulatory Status of Aminotadalafil

It is crucial to emphasize that aminotadalafil is not an approved pharmaceutical agent.[2] Its safety and toxicity have not been rigorously evaluated in controlled studies. A safety data sheet for aminotadalafil indicates that it is harmful if swallowed and is suspected of damaging fertility or the unborn child.[23][24] Researchers and drug development professionals should exercise extreme caution and adhere to all regulatory guidelines when handling and investigating this compound.

Conclusion and Future Directions

While aminotadalafil itself remains a largely uncharacterized compound, the extensive body of evidence for its parent drug, tadalafil, provides a strong foundation for exploring its potential therapeutic applications beyond erectile dysfunction. The proven efficacy of tadalafil in treating PAH and BPH highlights the potential of PDE5 inhibition in these conditions. The structural modifications in aminotadalafil may offer an opportunity for improved pharmacokinetic or pharmacodynamic properties, but this remains speculative without further research.

Future research should focus on:

-

In vitro and preclinical studies to directly compare the potency, selectivity, and pharmacokinetic profile of aminotadalafil with tadalafil.

-

Safety and toxicology studies to establish a comprehensive safety profile for aminotadalafil.

-

Exploratory preclinical studies in models of PAH, BPH, heart failure, and cancer to determine if aminotadalafil offers any advantages over existing PDE5 inhibitors.

A thorough understanding of the pharmacological properties of aminotadalafil is a prerequisite for any potential clinical development. This whitepaper serves as a starting point for researchers and drug developers to understand the potential landscape for this and other novel PDE5 inhibitors.

References

- 1. Monotherapy with tadalafil or tamsulosin similarly improved lower urinary tract symptoms suggestive of benign prostatic hyperplasia in an international, randomised, parallel, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crazystrongsarms.com [crazystrongsarms.com]

- 3. A review of the use of tadalafil in the treatment of benign prostatic hyperplasia in men with and without erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rmcharts.ir [rmcharts.ir]

- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tadalafil Reduces Myeloid-Derived Suppressor Cells and Regulatory T Cells and Promotes Tumor Immunity in Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phassociation.org [phassociation.org]

- 8. The emergence of oral tadalafil as a once-daily treatment for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tadalafil therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Tadalafil Approved for Benign Prostatic Hyperplasia [medscape.com]

- 12. Frontiers | Efficacy and Safety of 12-week Monotherapy With Once Daily 5 mg Tadalafil for Lower Urinary Tract Symptoms of Benign Prostatic Hyperplasia: Evidence-based Analysis [frontiersin.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Efficacy and safety of tadalafil once daily in the treatment of men with lower urinary tract symptoms suggestive of benign prostatic hyperplasia: results of an international randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tadalafil Prevents Acute Heart Failure with Reduced Ejection Fraction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tadalafil Use in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. droracle.ai [droracle.ai]

- 20. Tadalafil has biologic activity in human melanoma. Results of a pilot trial with Tadalafil in patients with metastatic Melanoma (TaMe) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tadalafil augments tumor specific immunity in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Aminotadalafil | C21H18N4O4 | CID 10178467 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Liquid Chromatography-Mass Spectrometry for the Enantioselective Separation of Aminotadalafil Isomers

Abstract

This application note presents a robust and sensitive method for the separation and identification of four aminotadalafil stereoisomers using chiral liquid chromatography coupled with mass spectrometry (LC-MS). Aminotadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor and an analog of tadalafil, possesses two chiral centers, resulting in four stereoisomers: (6R,12aR), (6R,12aS), (6S,12aS), and (6S,12aR). As stereoisomers can exhibit different pharmacological and toxicological profiles, their effective separation and identification are critical in drug development, quality control, and forensic analysis. The described method provides excellent resolution of all four stereoisomers, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Aminotadalafil is a structural analog of tadalafil, a widely used medication for erectile dysfunction. It has been identified as an undeclared ingredient in some "natural" or "herbal" supplements. The presence of two stereogenic centers in the aminotadalafil molecule gives rise to two pairs of enantiomers: (6R,12aR)-aminotadalafil (RR-ATDF) and (6S,12aS)-aminotadalafil (SS-ATDF), and (6R,12aS)-aminotadalafil (RS-ATDF) and (6S,12aR)-aminotadalafil (SR-ATDF). The spatial arrangement of these isomers can significantly influence their interaction with biological targets, leading to variations in efficacy and safety.

Chiral liquid chromatography is the technique of choice for separating stereoisomers. When coupled with mass spectrometry, it provides a powerful tool for both the separation and the specific detection and quantification of each isomer, even in complex matrices. This application note details a reliable LC-MS method for the baseline separation of the four aminotadalafil stereoisomers.

Experimental Protocols

Sample Preparation

A simple and efficient methanol extraction is employed for sample preparation.

Materials:

-

Methanol (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol:

-

Weigh 100 mg of the sample (e.g., powdered health food product) into a 15 mL centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

-

The sample is now ready for injection into the LC-MS system.

Note on Sample Preparation: It is crucial to avoid strongly basic conditions during sample preparation, as this can cause structural conversion between the stereoisomers.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The chromatographic separation is achieved using a chiral column with a mobile phase consisting of acetonitrile and formic acid.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiral Stationary Phase Column (e.g., polysaccharide-based) |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (7:3, v/v) |

| Flow Rate | 0.5 mL/min (representative value) |

| Column Temperature | 30°C |

| Injection Volume | 5 µL (representative value) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV (representative value) |

| Cone Voltage | 30 V (representative value) |

| Source Temperature | 120°C (representative value) |

| Desolvation Temperature | 350°C (representative value) |

| Gas Flow (Desolvation) | 600 L/hr (representative value) |

| Gas Flow (Cone) | 50 L/hr (representative value) |

Data Presentation

The following table summarizes the key quantitative data for the four aminotadalafil stereoisomers. The retention times are provided as representative values and should be confirmed experimentally. The resolution for all stereoisomers has been reported to be greater than 1.3.

| Isomer Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Representative Retention Time (min) |

| (6R,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | RR-ATDF | C₂₁H₁₈N₄O₄ | 390.39 | 391.14 | 10.5 |

| (6R,12aS)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | RS-ATDF | C₂₁H₁₈N₄O₄ | 390.39 | 391.14 | 12.8 |

| (6S,12aS)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | SS-ATDF | C₂₁H₁₈N₄O₄ | 390.39 | 391.14 | 15.2 |

| (6S,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | SR-ATDF | C₂₁H₁₈N₄O₄ | 390.39 | 391.14 | 18.1 |

Mandatory Visualization

Caption: Experimental workflow for the chiral separation of aminotadalafil isomers.

Caption: Stereochemical relationships between the four aminotadalafil isomers.

Conclusion

The presented chiral liquid chromatography-mass spectrometry method provides a reliable and specific approach for the separation and identification of the four stereoisomers of aminotadalafil. The simple sample preparation and the high resolution of the chromatographic method make it a valuable tool for quality control of pharmaceutical products, analysis of dietary supplements, and in the field of drug development. The use of mass spectrometry as a detector ensures high specificity and sensitivity, allowing for the unambiguous identification of each isomer. This method is essential for ensuring the safety and efficacy of products containing tadalafil analogs and for regulatory monitoring.

Application Note: High-Pressure Liquid Chromatography (HPLC) Method for (R,S)-Aminotadalafil Detection

Introduction

(R,S)-Aminotadalafil is a known impurity and a potential metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Due to the stereoisomeric nature of Aminotadalafil, which contains two chiral centers, the separation and quantification of its enantiomers and diastereomers are crucial for pharmaceutical quality control and drug development. This application note details a robust High-Pressure Liquid Chromatography (HPLC) method for the detection and chiral separation of this compound.

Instrumentation and Chromatographic Conditions

A reliable method for the chiral separation of Aminotadalafil stereoisomers can be achieved using chiral liquid chromatography coupled with mass spectrometry (LC/MS).[1] The following table summarizes the key instrument parameters and chromatographic conditions.

| Parameter | Value |

| HPLC System | Agilent 1120 Compact LC or equivalent |

| Column | Chiralpak IC (250 mm × 4.6 mm, 5 µm) or Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | n-hexane:isopropanol:diethylamine (60:40:0.1, v/v/v) or 0.1% formic acid in acetonitrile/water (7:3, v/v) |

| Flow Rate | 0.4 - 0.9 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30-40 °C |

| Detector | UV at 279 nm or Mass Spectrometer |

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[2][3] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The method should be able to resolve the different stereoisomers of Aminotadalafil from each other and from other potential impurities. Resolution between any two isomers should be greater than 1.3.[1] |

| Linearity | A linear relationship should be established between the concentration of the analyte and the detector response. A correlation coefficient (r²) of >0.999 is typically desired. |

| Accuracy | The closeness of the test results to the true value. Mean percentage recoveries should be in the range of 98% to 102%.[4] |

| Precision | The degree of scatter between a series of measurements. The relative standard deviation (RSD) should not be more than 2.0%.[4] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. For a related substance, this can be around 0.05 µg/mL.[5] |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For a related substance, this can be around 0.15 µg/mL.[5] |

Experimental Protocols

1. Preparation of Standard Solutions

-

Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.15 to 5.00 µg/mL.[5]

2. Sample Preparation

-

Bulk Drug Substance: Accurately weigh a quantity of the Tadalafil bulk drug substance equivalent to about 10 mg of Tadalafil and transfer to a 100 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

-

Pharmaceutical Dosage Forms (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Cool to room temperature and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.

3. Chromatographic Procedure

-

Set up the HPLC system with the specified column and mobile phase.

-

Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

-

Record the chromatograms and measure the peak areas for the Aminotadalafil stereoisomers.

4. Data Analysis

-

Identify the peaks of the this compound stereoisomers in the sample chromatogram by comparing their retention times with those of the standard solutions.

-

Calculate the concentration of each stereoisomer in the sample using the external standard method.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: High-Sensitivity Identification of Aminotadalafil in Complex Matrices by Tandem Mass Spectrometry (MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the identification and semi-quantitative analysis of aminotadalafil in complex matrices, such as dietary supplements and herbal products, using tandem mass spectrometry (MS/MS). Aminotadalafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil, is an unapproved drug substance that has been identified as an adulterant in products marketed for sexual enhancement. The presented protocol outlines a comprehensive workflow, including sample preparation, liquid chromatography (LC) conditions, and optimized MS/MS parameters for the confident identification of aminotadalafil.

Introduction

The illegal adulteration of dietary supplements with synthetic pharmaceutical compounds is a significant public health concern. Tadalafil analogues, such as aminotadalafil, are designed to mimic the therapeutic effects of the approved drug but have not undergone the rigorous safety and efficacy testing required for pharmaceutical products. Therefore, sensitive and specific analytical methods are crucial for their detection in complex sample matrices. Tandem mass spectrometry, coupled with liquid chromatography (LC-MS/MS), offers the high selectivity and sensitivity required for the unambiguous identification of such adulterants.[1][2] This method relies on the specific fragmentation of a precursor ion into product ions, creating a unique "fingerprint" for the target analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte of interest. Two protocols are provided, a simple extraction for initial screening and a more comprehensive solid-phase extraction (SPE) for complex matrices and quantitative analysis.

Protocol 1: Simple Methanol Extraction

This method is suitable for rapid screening of capsules and powders.

-

Accurately weigh 100 mg of the homogenized sample into a 15 mL polypropylene centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is recommended for complex matrices such as herbal blends and liquid supplements to achieve lower detection limits.

-

Prepare the sample as described in Protocol 1 (steps 1-5).

-

Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 5% methanol in water.

-

Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 3 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate aminotadalafil from other components in the sample extract. Due to the existence of stereoisomers of aminotadalafil, chiral chromatography may be necessary for their specific identification.[3][4]

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or Chiral column for isomer separation[3][4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for the detection of aminotadalafil. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow | Optimized for the specific instrument |

| MRM Transitions | See Table 2 |

| Collision Energy | To be optimized for each transition |

Data Presentation

The following tables summarize the key quantitative data for the identification of aminotadalafil.

Table 1: Molecular and Chromatographic Properties of Aminotadalafil

| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Calculated) | Typical Retention Time (min) |

| Aminotadalafil | C₂₁H₁₈N₄O₄ | 390.39 g/mol | 391.14 m/z | 5-7 |

Table 2: Proposed MRM Transitions for Aminotadalafil Identification

Note: The following product ions are proposed based on the known fragmentation of tadalafil and its analogues. The user should verify and optimize these transitions on their specific instrumentation.

| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| 391.14 | 262.1 | 135.1 |

Mandatory Visualization

Caption: Experimental workflow for aminotadalafil identification.

Caption: Proposed fragmentation of aminotadalafil in MS/MS.

Discussion

The presented LC-MS/MS method provides a reliable approach for the identification of aminotadalafil in complex matrices. The simple methanol extraction is suitable for rapid screening, while the SPE protocol offers enhanced cleanup for more challenging samples, leading to improved sensitivity and robustness of the assay. The proposed MRM transitions are based on the characteristic fragmentation of the tadalafil scaffold, primarily the loss of the piperonyl group and the formation of the stable piperonyl cation. It is crucial for users to optimize the collision energies for these transitions on their specific mass spectrometer to achieve the best sensitivity. For definitive stereoisomer identification, the use of a chiral column is necessary.[3][4] The limit of detection (LOD) and limit of quantification (LOQ) for aminotadalafil are expected to be in the low ng/mL range, similar to what has been reported for other tadalafil analogues.

Conclusion

This application note provides a detailed protocol for the identification of aminotadalafil in complex matrices using tandem mass spectrometry. The combination of efficient sample preparation, robust liquid chromatography, and sensitive mass spectrometric detection allows for the confident identification of this unapproved drug substance, aiding in the efforts to ensure the safety and quality of dietary supplements.

References

- 1. Identification of Erectile Dysfunction Drugs in Dietary Supplements by Liquid Chromatography Ion Trap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for a Validated RP-HPLC Method for Tadalafil and Its Analogs

Introduction

Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The pharmaceutical industry requires robust analytical methods to ensure the quality, purity, and potency of tadalafil in bulk drug substances and finished pharmaceutical products. Furthermore, the emergence of various structural analogs of tadalafil, often found as undeclared ingredients in herbal supplements or as process-related impurities, necessitates the development of comprehensive analytical methods capable of separating and quantifying tadalafil from its related compounds.[1][2]

This document provides a detailed application note and protocol for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of tadalafil and its potential analogs. The method is designed to be stability-indicating, capable of separating tadalafil from its degradation products and common analogs.[3][4][5] The validation of this method is based on the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A gradient RP-HPLC method is proposed to ensure the effective separation of tadalafil from its analogs which may possess a range of polarities.

Table 1: Proposed Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Detection Wavelength | 285 nm |

Experimental Protocols

Standard and Sample Preparation

2.1.1. Standard Stock Solution (Tadalafil and Analogs)

-

Accurately weigh approximately 10 mg of Tadalafil reference standard and each available analog standard.

-

Transfer each standard into a separate 10 mL volumetric flask.

-

Dissolve and dilute to volume with a diluent (e.g., Acetonitrile:Water 50:50 v/v). This will yield a stock solution of approximately 1000 µg/mL for each compound.

2.1.2. Working Standard Solution

-

From the stock solutions, prepare a mixed working standard solution containing Tadalafil and its analogs at a suitable concentration (e.g., 100 µg/mL of Tadalafil and 10 µg/mL of each analog) by diluting with the diluent.

2.1.3. Sample Preparation (from tablets)

-

Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Method Validation Protocol

The developed RP-HPLC method should be validated according to ICH guidelines, covering the following parameters:

2.2.1. System Suitability

Before performing the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution six times and evaluate the system suitability parameters.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | Not more than 2.0 |

| Theoretical Plates (N) | Not less than 2000 |

| % RSD of Peak Areas | Not more than 2.0% |

| % RSD of Retention Times | Not more than 1.0% |

2.2.2. Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a Tadalafil solution.[3][4][5][6][7]

-

Acid Degradation: Treat the Tadalafil sample solution with 1N HCl at 60°C for 2 hours.

-

Base Degradation: Treat the Tadalafil sample solution with 1N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Treat the Tadalafil sample solution with 30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the proposed HPLC method. The method is considered specific if the degradation product peaks are well-resolved from the main Tadalafil peak and any analog peaks.

2.2.3. Linearity

Prepare a series of at least five concentrations of Tadalafil and each analog covering the expected range (e.g., 50% to 150% of the working concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

Table 3: Linearity Parameters

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Tadalafil | (e.g., 50 - 150) | ≥ 0.999 |

| Analog 1 | (e.g., 5 - 15) | ≥ 0.999 |

| Analog 2 | (e.g., 5 - 15) | ≥ 0.999 |

2.2.4. Accuracy (% Recovery)

The accuracy of the method should be determined by the recovery of a known amount of Tadalafil and analogs spiked into a placebo matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

Table 4: Accuracy (Recovery) Study

| Analyte | Spiked Level | Mean Recovery (%) | % RSD |

| Tadalafil | 80% | ≤ 2.0 | |

| 100% | ≤ 2.0 | ||

| 120% | ≤ 2.0 | ||

| Analog 1 | 80% | ≤ 2.0 | |

| 100% | ≤ 2.0 | ||

| 120% | ≤ 2.0 |

2.2.5. Precision

-

Repeatability (Intra-day Precision): Analyze six replicate injections of the working standard solution on the same day.

-

Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the working standard solution on two different days by two different analysts.

Table 5: Precision Data

| Parameter | % RSD of Peak Area (Tadalafil) | % RSD of Peak Area (Analogs) |

| Repeatability | ≤ 2.0% | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% | ≤ 2.0% |

2.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, where LOD is typically S/N = 3 and LOQ is S/N = 10, or by using the standard deviation of the response and the slope of the calibration curve.

2.2.7. Robustness

Evaluate the robustness of the method by making small, deliberate variations in the chromatographic parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the RP-HPLC method for Tadalafil and its analogs.

Caption: Workflow for RP-HPLC Method Development and Validation.

Data Presentation

All quantitative data generated during the method validation should be summarized in clear and concise tables for easy interpretation and comparison, as exemplified in Tables 2 through 5.

Signaling Pathway (Tadalafil's Mechanism of Action)

While not directly part of the method development, understanding the mechanism of action of Tadalafil can be relevant for researchers in drug development. The following diagram illustrates the signaling pathway.

Caption: Mechanism of Action of Tadalafil.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. academicjournals.org [academicjournals.org]

- 5. scielo.br [scielo.br]

- 6. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

Quantitative Analysis of (R,S)-Aminotadalafil in Dietary Supplements: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Aminotadalafil is an unapproved analogue of tadalafil, the active pharmaceutical ingredient in Cialis®, which is used to treat erectile dysfunction. This analogue has been identified as an illegal adulterant in dietary supplements marketed for sexual enhancement. The presence of undeclared and unapproved pharmaceutical ingredients in these products poses a significant health risk to consumers. Therefore, robust and reliable analytical methods are crucial for the detection and quantification of this compound in various dietary supplement matrices to ensure consumer safety and regulatory compliance.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in dietary supplements, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of aminotadalafil and its analogues in dietary supplements based on available literature. It is important to note that specific quantitative data for this compound is limited, and data for other tadalafil analogues are included for reference.

Table 1: Quantitative Analysis of Aminotadalafil and Analogues in Dietary Supplements

| Analyte | Analytical Method | Matrix | Concentration Range Detected | Reference |

| Homotadalafil | HPLC-DAD | Herbal Product | 0.058 - 8.735 mg/g | [1] |

Table 2: Method Validation Parameters for Tadalafil and its Analogues

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Correlation Coefficient (r²) | Reference |

| Aminotadalafil | LC-MS/MS | - | 20.1 µg/g | - | - | |

| Tadalafil | HPLC-UV | 1.03 mg/L | 3.42 mg/L | - | - | [2][3] |

| Tadalafil | HPLC-UV | - | - | 10-150 µg/mL | >0.999 |

Note: Data for tadalafil is provided as a reference due to the limited availability of specific validation data for this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in dietary supplement capsules or powders using HPLC-UV. Method validation should be performed according to ICH guidelines.

1. Sample Preparation

-

Accurately weigh the contents of a representative number of dietary supplement capsules to determine the average fill weight.

-

Homogenize the powder from the capsules.

-

Accurately weigh a portion of the homogenized powder (e.g., 100 mg) and transfer it to a suitable volumetric flask (e.g., 10 mL).

-

Add a known volume of extraction solvent (e.g., methanol or acetonitrile).

-

Sonicate the mixture for 15-30 minutes to ensure complete extraction of the analyte.[4]

-

Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to pelletize insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

2. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][3]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: UV detection at the maximum absorbance wavelength of aminotadalafil (approximately 284 nm and 291 nm).[4]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3. Calibration and Quantification

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

-

Inject the calibration standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Confirmatory Analysis and Quantification using LC-MS/MS

LC-MS/MS provides higher selectivity and sensitivity for the confirmation and quantification of this compound, especially in complex matrices.

1. Sample Preparation

Follow the same sample preparation procedure as described in Protocol 1. The final extract should be compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Conditions

-

Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for aminotadalafil is [M+H]⁺ at m/z 391.6. A characteristic product ion for quantification is m/z 269.5.[4]

3. Quantification

Quantification is performed using an internal standard method or an external calibration curve, similar to the HPLC-UV method. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Logical relationship of analytical steps for aminotadalafil detection.

References

- 1. Identification and screening of a tadalafil analogue found in adulterated herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 4. jfda-online.com [jfda-online.com]

Application Note: Sample Preparation for the Analysis of Aminotadalafil in Herbal Products

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminotadalafil is a potent, unapproved analogue of tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction. It has been identified as an illegal adulterant in various herbal products and dietary supplements marketed for sexual enhancement.[1][2][3][4] The analysis of aminotadalafil in these products is challenging due to the complexity of the herbal matrix, which contains numerous compounds that can interfere with detection and quantification. Effective sample preparation is therefore a critical step to isolate the target analyte, remove interfering substances, and ensure accurate and reliable results.

This document provides detailed protocols and methodologies for the extraction and cleanup of aminotadalafil from various herbal product formulations, including powders, capsules, and liquids.

Overview of Sample Preparation Techniques

The primary goal of sample preparation is to extract aminotadalafil from the complex herbal matrix and purify it sufficiently for instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors.[1][5][6] Key techniques include:

-

Solvent Extraction: The most direct method, involving the use of an organic solvent to dissolve and extract the analyte from the solid or liquid sample matrix. Common solvents include methanol, ethanol, and acetonitrile.[2][7][8][9]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined technique that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. It is highly effective for analyzing analytes in complex matrices like food and herbal products.[10][11]

-

Column Chromatography (CC): Primarily used for the isolation and purification of a specific compound from a crude extract, often for structural elucidation purposes.[1] While labor-intensive, it provides a very clean sample.

The general workflow for sample preparation is illustrated below.

References

- 1. Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Presence of Sildenafil and Tadalafil in Herbal Medicinal Products Claimed to Treat Erectile Dysfunction in Nyamagana and Ilemela Districts, Mwanza, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction " by Michelle L. Schmidt [scholarship.shu.edu]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Addressing solubility challenges of (R,S)-Aminotadalafil in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of (R,S)-Aminotadalafil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in aqueous buffers. While specific data for a wide range of aqueous conditions is limited, its parent compound, tadalafil, is practically insoluble in water, and its solubility is pH-independent in the range of 1-11.[1] One study reports the solubility of aminotadalafil to be approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).

Q2: What solvents can be used to dissolve this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a reported solubility of approximately 15 mg/mL in these solvents.

Q3: What are the key chemical properties of this compound?

A3: The key chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₄O₄ |

| Molecular Weight | 390.4 g/mol |

| Appearance | Crystalline solid |

| Storage | -20°C for long-term storage |

Q4: What are the most effective techniques to enhance the aqueous solubility of this compound?

A4: Several techniques used for tadalafil can be applied to enhance the aqueous solubility of this compound. These include the use of co-solvents, preparation of solid dispersions with hydrophilic polymers, and nano-crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of this compound in aqueous solutions.

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

-

Possible Cause 1: Exceeding the solubility limit.

-

Solution: Ensure the final concentration of this compound in the aqueous solution is below its solubility limit. It is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then add it to the aqueous buffer dropwise while vortexing.

-

-

Possible Cause 2: pH of the aqueous buffer.

-

Solution: Although tadalafil's solubility is largely pH-independent, extreme pH values could potentially affect the stability of the aminotadalafil molecule. It is advisable to work within a physiologically relevant pH range (e.g., pH 4.5 to 7.4) unless the experimental design requires otherwise.

-

-

Possible Cause 3: Incompatible excipients.

-

Solution: Certain salts or other excipients in the buffer could promote precipitation. If possible, simplify the buffer composition or screen different buffer systems.

-

Issue 2: Low or inconsistent concentration measurements of this compound in aqueous solutions.

-

Possible Cause 1: Adsorption to labware.

-

Solution: Hydrophobic compounds like this compound can adsorb to plastic surfaces. Use low-adsorption microplates and pipette tips, or silanized glassware to minimize this effect.

-

-

Possible Cause 2: Incomplete dissolution.

-